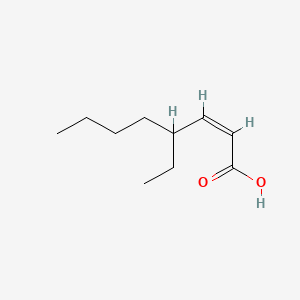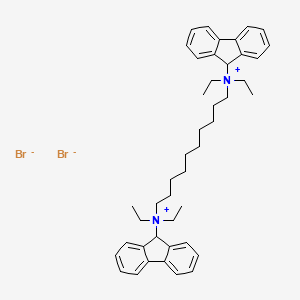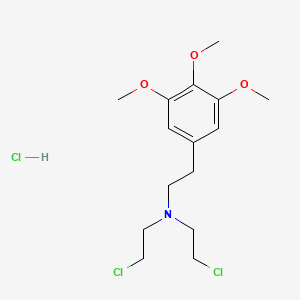
N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” is a synthetic organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties and have been studied for various applications, including medicinal chemistry and cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” typically involves the reaction of 2-(3,4,5-trimethoxyphenyl)ethanamine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
“N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the chloroethyl groups under basic conditions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Biology
The compound has been studied for its biological activity, particularly its potential as an alkylating agent that can modify DNA and proteins.
Medicine
In medicine, nitrogen mustards like this compound have been explored for their potential use in cancer therapy due to their ability to interfere with DNA replication in rapidly dividing cells.
Industry
In the industrial sector, the compound may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” involves the formation of highly reactive aziridinium ions. These ions can alkylate nucleophilic sites in DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-chloroethyl)aniline;hydrochloride
- N,N-bis(2-chloroethyl)-2-nitroaniline;hydrochloride
- N,N-bis(2-chloroethyl)-2-(4-methoxyphenyl)ethanamine;hydrochloride
Uniqueness
“N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which may impart specific steric and electronic properties that influence its reactivity and biological activity.
Properties
CAS No. |
92725-10-5 |
|---|---|
Molecular Formula |
C15H24Cl3NO3 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H23Cl2NO3.ClH/c1-19-13-10-12(11-14(20-2)15(13)21-3)4-7-18(8-5-16)9-6-17;/h10-11H,4-9H2,1-3H3;1H |
InChI Key |
URJWMZOXEFAQNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCN(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)

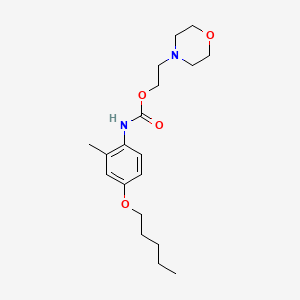


![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
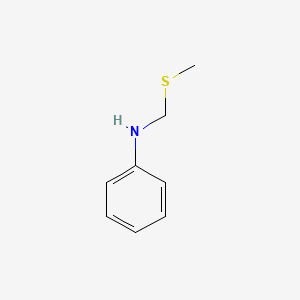
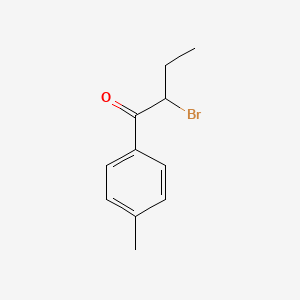
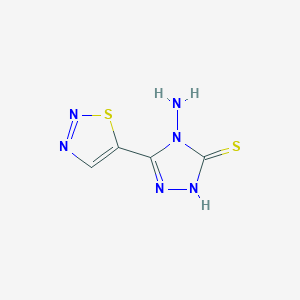
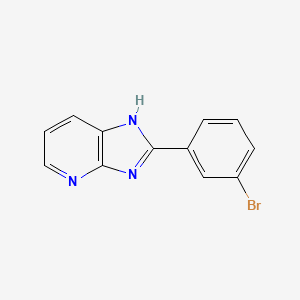
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)
